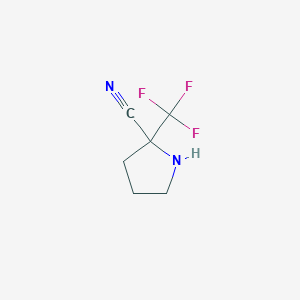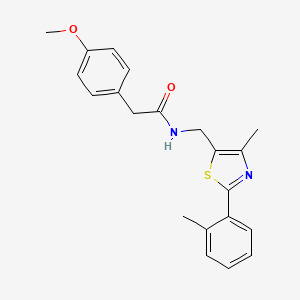![molecular formula C14H17FN4O3S2 B2738786 3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2034604-83-4](/img/structure/B2738786.png)
3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which are known for their various biological activities. It also contains a thiadiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The presence of the fluorine and methoxy groups could potentially affect the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole and piperidine rings, as well as the fluorine and methoxy substituents. These groups could potentially engage in various types of intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing fluorine and the electron-donating methoxy groups. The sulfonamide group could potentially undergo hydrolysis, and the compound might also participate in reactions specific to thiadiazoles .Applications De Recherche Scientifique
Applications in Medicinal Chemistry
Antimicrobial Activity
Compounds similar to the queried chemical, particularly those incorporating sulfonamide, thiadiazole, and pyrazole moieties, have been investigated for their antimicrobial activities. For example, thiazolopyrimidine-based sulfonamides with benzothiazole moieties have shown promising antimicrobial properties against various bacterial and fungal strains, as well as antitubercular activity against Mycobacterium tuberculosis (Patel, Purohit, & Rajani, 2014). This suggests potential applications of similar compounds in developing new antimicrobial agents.
Anticancer Activity
Sulfonamide derivatives have been explored for their potential in cancer treatment, especially as Type II photosensitizers in photodynamic therapy. The incorporation of sulfonamide groups into photosensitizers has shown to improve their fluorescence properties, singlet oxygen quantum yield, and photodegradation quantum yield, indicating their utility in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Applications in Biochemistry
Enzyme Inhibition
The sulfonamide group is known for its inhibitory activity against carbonic anhydrase isoenzymes. Research has shown that sulfonamide derivatives can effectively inhibit carbonic anhydrase isoenzymes I and II, which are involved in various physiological processes (Kucukoglu et al., 2016). This highlights the potential of similar compounds in developing treatments for conditions where carbonic anhydrase activity is a factor.
Materials Science Applications
Proton Exchange Membranes
In the field of materials science, sulfonamide derivatives have been utilized in the development of proton exchange membranes for fuel cell applications. The introduction of sulfonated side chains into poly(arylene ether sulfone) copolymers has resulted in materials with high proton conductivity, making them suitable for use in fuel cells (Kim, Robertson, & Guiver, 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3S2/c1-22-13-3-2-11(8-12(13)15)24(20,21)18-10-4-6-19(7-5-10)14-9-16-23-17-14/h2-3,8-10,18H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQQNCVZKHKWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2738703.png)
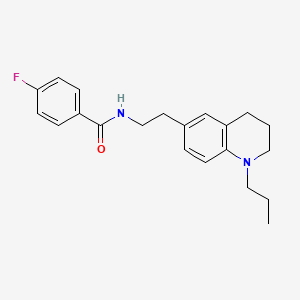
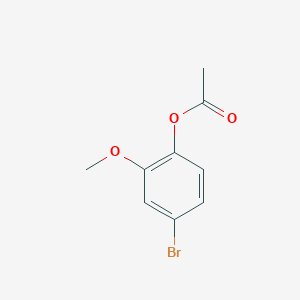
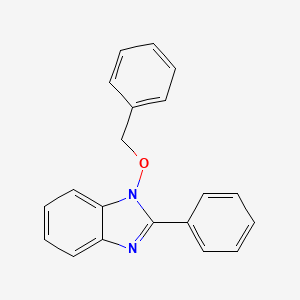


![2-(4-acetamidophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2738712.png)
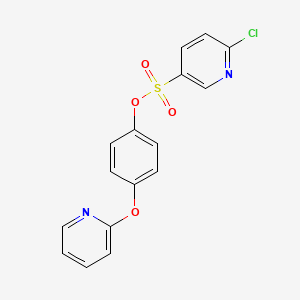
![5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2738716.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2738717.png)

